molecular formula C18H17NO3 B1220393 Norstephalagine CAS No. 80151-82-2

Norstephalagine

Cat. No.: B1220393
CAS No.: 80151-82-2
M. Wt: 295.3 g/mol
InChI Key: TYZKUSBTFHNPMV-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Norstephalagine can be synthesized through the extraction and purification from plant sources such as Liriodendron tulipifera and Liriodendron chinense . The extraction process typically involves solvent partitioning and chromatographic separation techniques .

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification methods, scaled up to accommodate larger quantities. This would involve the use of large-scale chromatography and solvent extraction equipment to isolate the compound from plant material.

Chemical Reactions Analysis

Types of Reactions: Norstephalagine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions could produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, norstephalagine is studied for its antioxidative properties, which make it a valuable compound for developing new antioxidants . Its unique structure also makes it a subject of interest for synthetic chemists aiming to create novel derivatives with enhanced properties.

Biology: this compound’s antioxidative and chemopreventive properties have significant implications in biology. It has been shown to inhibit the proliferation of human melanoma cells, making it a potential candidate for developing new anticancer therapies .

Medicine: In medicine, this compound’s potential as an anticancer agent is of particular interest. Its ability to inhibit melanoma cell growth suggests that it could be developed into a therapeutic agent for treating skin cancer and possibly other types of cancer .

Industry: Industrially, this compound could be used in the development of new pharmaceuticals and health supplements due to its antioxidative properties

Mechanism of Action

Norstephalagine exerts its effects primarily through its antioxidative properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . This mechanism is crucial in its chemopreventive action against melanoma cells, where it inhibits cell proliferation by reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds: Norstephalagine is structurally similar to other aporphine alkaloids such as liriodenine, anonaine, and liridine . These compounds share similar antioxidative and chemopreventive properties but differ in their specific molecular structures and biological activities.

Uniqueness: What sets this compound apart from these similar compounds is its specific efficacy against human melanoma cells . While other aporphine alkaloids also exhibit antioxidative properties, this compound’s unique structure may contribute to its enhanced chemopreventive activity.

Conclusion

This compound is a promising compound with significant potential in various scientific fields Its antioxidative and chemopreventive properties make it a valuable subject of study in chemistry, biology, medicine, and industry

Properties

CAS No.

80151-82-2

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(12R)-7-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaene

InChI

InChI=1S/C18H17NO3/c1-20-16-12-6-7-19-13-8-10-4-2-3-5-11(10)15(14(12)13)17-18(16)22-9-21-17/h2-5,13,19H,6-9H2,1H3/t13-/m1/s1

InChI Key

TYZKUSBTFHNPMV-CYBMUJFWSA-N

Isomeric SMILES

COC1=C2C(=C3C4=CC=CC=C4C[C@@H]5C3=C1CCN5)OCO2

SMILES

COC1=C2C(=C3C4=CC=CC=C4CC5C3=C1CCN5)OCO2

Canonical SMILES

COC1=C2C(=C3C4=CC=CC=C4CC5C3=C1CCN5)OCO2

Synonyms

norstephalagine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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